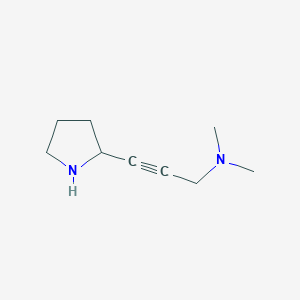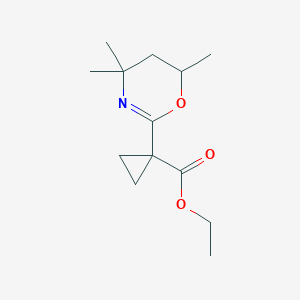![molecular formula C10H13ClN4O B6434673 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 100241-18-7](/img/structure/B6434673.png)
1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is an organic compound belonging to the pyridazinone family. It is a widely used synthetic intermediate in the pharmaceutical industry and has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is not yet fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been suggested that 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one may act as an agonist of the adenosine A2A receptor, which is involved in the modulation of the cardiovascular system.
Biochemical and Physiological Effects
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has been studied for its potential biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been suggested that 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has several advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and can be stored for long periods of time. However, it is important to note that 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is highly toxic and should be handled with caution.
Future Directions
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has great potential for future research. One potential area of research is the development of new derivatives of 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one for use in drug design and development. In addition, further research is needed to investigate the biochemical and physiological effects of 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one and to determine its potential applications in the treatment of various diseases and disorders. Finally, further research is needed to investigate the safety and efficacy of 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one for use in humans and other animals.
Synthesis Methods
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is synthesized through a two-step process. The first step involves the reaction of 6-chloro-3-pyridazinone with 1-bromo-2-methylpropane in the presence of a base to form the intermediate pyridazinone-1-yl-2-methylpropane. This intermediate is then reacted with ethanethiol to form the desired product, 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one.
Scientific Research Applications
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of derivatives, including organometallic compounds, heterocycles, and peptides. It has also been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. In addition, it has been used as a precursor for the synthesis of a variety of biologically active compounds, such as enzyme inhibitors and anti-inflammatory agents.
properties
IUPAC Name |
1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGOUGYFNCNEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6434603.png)

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434625.png)





![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

